![molecular formula C17H19NaO4 B13578829 Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13578829.png)
Sodium2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is a synthetic organic compound with the molecular formula C17H19NaO4. It is characterized by the presence of an oxirane (epoxide) ring and a carboxylate group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate typically involves the following steps:
Formation of the Ethynylphenoxy Intermediate: The initial step involves the reaction of 4-ethynylphenol with a suitable alkylating agent to form 4-ethynylphenoxyhexane.
Epoxidation: The next step is the epoxidation of the hexyl chain, which introduces the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in lipid metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
- Sodium 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylate
Uniqueness
Sodium 2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization compared to its halogenated analogs .
Properties
Molecular Formula |
C17H19NaO4 |
|---|---|
Molecular Weight |
310.32 g/mol |
IUPAC Name |
sodium;2-[6-(4-ethynylphenoxy)hexyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C17H20O4.Na/c1-2-14-7-9-15(10-8-14)20-12-6-4-3-5-11-17(13-21-17)16(18)19;/h1,7-10H,3-6,11-13H2,(H,18,19);/q;+1/p-1 |
InChI Key |
IWVSAPIHJZNJOA-UHFFFAOYSA-M |
Canonical SMILES |
C#CC1=CC=C(C=C1)OCCCCCCC2(CO2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


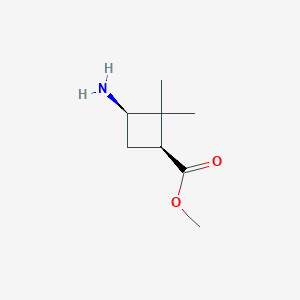
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
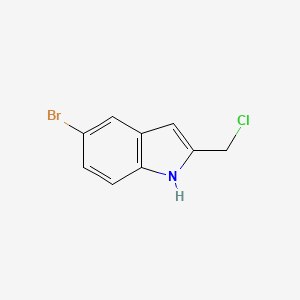
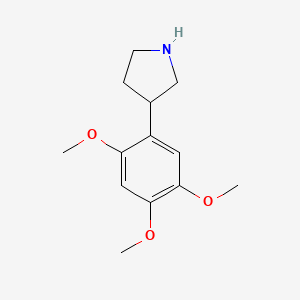
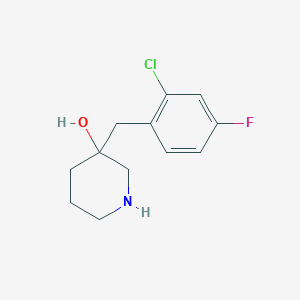
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
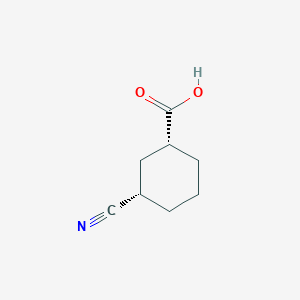
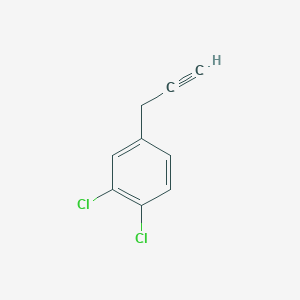
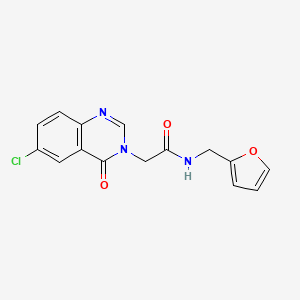
![tert-butylN-{[1-(aminomethyl)-2,2-difluorocyclopropyl]methyl}carbamate](/img/structure/B13578781.png)
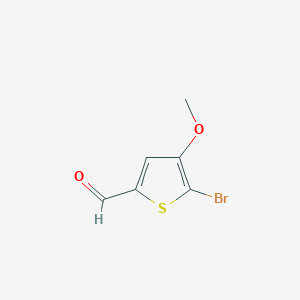
![2-(Benzo[b]thiophen-2-yl)morpholine](/img/structure/B13578788.png)


